Product packaging for 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline(Cat. No.:)

7,8,9,10-tetrahydrodibenzo[c,h]cinnoline

Cat. No.: B289821
M. Wt: 234.29 g/mol
InChI Key: PQNSIVGDFCPBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline is a polycyclic compound featuring a cinnoline core, an aromatic heterocycle with two nitrogen atoms . This specific tetrahydro-dibenzo derivative is of significant interest in advanced chemical and pharmaceutical research. Cinnoline-based scaffolds are frequently investigated for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and antitumor properties . Researchers utilize this compound as a key synthetic intermediate for developing novel heterocyclic systems . Its structure makes it a valuable building block in materials science, particularly in the synthesis of conjugated polymers and chemosensors, where the cinnoline ring can act as a ligand for metal ions . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2 B289821 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8,9,10-tetrahydronaphtho[1,2-c]cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNSIVGDFCPBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C3C(=C2C1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275091
Record name 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18515-68-9
Record name 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18515-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7,8,9,10 Tetrahydrodibenzo C,h Cinnoline and Analogous Dibenzo C,h Cinnoline Derivatives

Classical Synthetic Approaches to the Cinnoline (B1195905) Nucleus

The foundational methods for constructing the cinnoline ring system have been established for over a century and continue to be relevant in organic synthesis. These classical approaches typically involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Richter Cinnoline Synthesis

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a classical method for the formation of cinnoline derivatives. drugfuture.comwikipedia.org The reaction involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, which then undergoes cyclization. drugfuture.comwikipedia.orgresearchgate.net The initial product is typically a 4-hydroxycinnoline derivative, which can be further modified. wikipedia.orgwikipedia.org For instance, the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group reductively removed to afford the parent cinnoline. wikipedia.org

The mechanism proceeds through the formation of a diazonium salt from the starting o-aminoaryl compound. This is followed by an intramolecular cyclization, where the acetylenic moiety attacks the diazonium group. Subsequent hydration and rearrangement lead to the formation of the cinnoline ring. The reaction conditions and the nature of the substituents on the aromatic ring can influence the course of the cyclization and the final product distribution.

Table 1: Examples of Richter Cinnoline Synthesis

Starting Material Reagents and Conditions Product Yield (%) Reference

| o-Aminophenylpropiolic acid | 1. NaNO₂, HCl 2. Heat | 4-Hydroxycinnoline | Not Reported | drugfuture.comwikipedia.org | | 2-Amino-5-methylphenylpropiolic acid | 1. NaNO₂, H₂SO₄ 2. Heat | 4-Hydroxy-6-methylcinnoline | Not Reported | drugfuture.com |

Borsche Cinnoline Synthesis

The Borsche cinnoline synthesis provides a route to 4-hydroxycinnolines from o-aminoaryl ketones or aldehydes. wikipedia.org This method involves the diazotization of the o-aminoaryl carbonyl compound, followed by an intramolecular cyclization. The resulting diazonium salt undergoes a ring-closing reaction to form the cinnoline-4-ol. The Borsche synthesis is a versatile method that allows for the introduction of various substituents onto the cinnoline core, depending on the substitution pattern of the starting aniline (B41778) derivative.

For example, the diazotization of (2-amino)acetophenone leads to the formation of a diazonium salt which then cyclizes to furnish 1H-4-cinnolone. This intermediate can be further functionalized. For instance, chlorination followed by nucleophilic substitution can be used to introduce different groups at the 4-position.

Table 2: Examples of Borsche Cinnoline Synthesis

Starting Material Reagents and Conditions Product Yield (%) Reference

Diazotization-Mediated Cyclization Reactions

Diazotization-mediated cyclization is a broad category of reactions that encompasses the Richter and Borsche syntheses but also includes other variations. researchgate.net In general, these methods rely on the generation of a diazonium salt from an o-substituted aniline, which then acts as an internal electrophile to trigger cyclization. researchgate.net A common strategy involves the diazotization of a 2,2′-diaminobiphenyl derivative. researchgate.net This reaction proceeds through the formation of a mono-diazonium salt, which then undergoes intramolecular cyclization to form the dibenzo[c,h]cinnoline (B14754567) ring system. researchgate.net The choice of diazotizing agent and reaction conditions can be crucial for the success of the cyclization. researchgate.net For instance, using a nitrite (B80452) source under mild conditions can effectively promote the transformation of 2,2′-diamino-1,1′-biaryls into functionalized benzo[c]cinnolines. researchgate.net Another approach is the reductive cyclization of 2,2′-dinitrobiphenyls, which can be achieved using various reducing agents. researchgate.netnih.gov This method is one of the most convenient ways to form the benzo[c]cinnoline (B3424390) core. vanderbilt.edu

Alkalization and Related Cycloaddition Processes

While not as common as diazotization-based methods for simple cinnolines, cycloaddition reactions can be employed for the synthesis of more complex, fused cinnoline systems. The Diels-Alder reaction, a [4+2] cycloaddition, can in principle be used to construct the core ring structure. researchgate.netmasterorganicchemistry.comlibretexts.org In an aza-Diels-Alder reaction, an aza-diene reacts with a dienophile. For the synthesis of cinnoline-like structures, a 1,2-diaza-1,3-diene could theoretically react with a suitable dienophile to form a tetrahydropyridazine ring, which is a reduced form of the pyridazine (B1198779) ring present in cinnolines. Subsequent oxidation would then lead to the aromatic cinnoline system. However, specific examples of this strategy for the direct synthesis of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline are not widely reported.

Contemporary Synthetic Strategies for Dibenzo[c,h]cinnolines

Modern synthetic chemistry has introduced powerful new methods for the construction of complex heterocyclic systems like dibenzo[c,h]cinnolines. These often rely on the use of transition-metal catalysts to facilitate bond formation with high efficiency and selectivity.

Transition-Metal-Catalyzed Annulation and Coupling Reactions

Transition-metal-catalyzed reactions, particularly those involving palladium and rhodium, have become indispensable tools for the synthesis of dibenzo[c,h]cinnoline derivatives. nih.govbohrium.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org These methods often involve C-H activation and annulation strategies, providing a direct and atom-economical route to the target molecules. nih.govbohrium.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org

Palladium-catalyzed reactions have been extensively used for the synthesis of benzo[c]cinnoline derivatives through dual C-H activation. bohrium.comresearchgate.net For example, a palladium-catalyzed cascade annulation of pyrazolones with aryl iodides can produce benzo[c]cinnoline derivatives in high yields. bohrium.comresearchgate.net

Rhodium-catalyzed reactions have also emerged as a powerful tool. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org Rh(III)-catalyzed C-H activation and annulation of arylhydrazines with various coupling partners, such as diazo compounds or iodonium (B1229267) ylides, can afford fused cinnoline systems. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net These reactions often proceed with high regioselectivity and tolerate a wide range of functional groups. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The synthesis of this compound can be envisioned through the catalytic hydrogenation of the corresponding fully aromatic dibenzo[c,h]cinnoline, which can be prepared using these advanced catalytic methods.

Table 3: Examples of Transition-Metal-Catalyzed Synthesis of Dibenzo[c,h]cinnoline Analogs

Starting Materials Catalyst/Reagents Product Yield (%) Reference
Pyrazolone and Aryl Iodide Pd(OAc)₂, Pyridine-type ligand Benzo[c]cinnoline derivative up to 94 bohrium.comresearchgate.net
N-Methyl Arylhydrazine and Iodonium Ylide [Cp*RhCl₂]₂, AgOAc Oxy-cycloalkyl-fused cinnoline Good nih.govresearchgate.net
2-Azobiaryl Pd(OAc)₂, Cu(OAc)₂, CuCl₂ Benzo[c]cinnolinium salt 55 acs.org

Intramolecular Cyclization and Cycloaromatization Reactions

The final ring-closing step to form the dibenzo[c,h]cinnoline system often involves an intramolecular cyclization or a cycloaromatization event. These reactions transform linear or macrocyclic precursors into the final fused aromatic structure.

Redox cyclization offers a direct route to the cinnoline core, often without the need for a transition-metal catalyst. One such method involves the base-promoted intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. nih.gov Mechanistic studies show this reaction proceeds through key intermediates, including 2-nitrosobenzaldehyde, which undergoes condensation, isomerization, cyclization, and finally aromatization to yield the cinnoline product. nih.gov A more classical approach is the reductive cyclization of 2,2'-dinitrobiphenyls. vanderbilt.edu This general reaction can be effected by various reducing agents and is a highly reliable method for forming the central N=N bond of the benzo[c]cinnoline system. vanderbilt.edu

The Bergman cycloaromatization is a powerful thermal or photochemical reaction that converts an enediyne into a highly reactive p-benzyne biradical, which is then quenched to form an aromatic ring. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of fused cinnoline systems. acs.org Researchers have reported the synthesis of a cinnoline-fused 10-membered ring enediyne, which was specifically designed to undergo this transformation. acs.org This heterocyclic enediyne was found to be more reactive than its carbocyclic counterpart, producing the Bergman cyclization product in good yield upon mild heating. acs.org The increased ring strain in the 10-membered cyclic precursor facilitates the reaction at lower temperatures than typically required for acyclic enediynes. acs.orgwikipedia.org

Table 5: Bergman Cycloaromatization of a Cinnoline-Fused Enediyne

Precursor Reaction Intermediate Final Product Citation

Multi-Component Reaction Platforms for Cinnoline Derivatization

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates the majority of the atoms from the starting materials. acs.orgresearchgate.net These reactions are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acs.orggoogle.com While MCRs are well-established for synthesizing various nitrogen-containing heterocycles like quinolines and pyrazoles, their application to the cinnoline scaffold is also a valuable strategy for creating diverse derivatives. acs.orgresearchgate.net

A notable example involves a one-pot, three-component reaction for synthesizing substituted 7,8-dihydrocinnolin-5(6H)-ones. This method brings together arylglyoxals, 1,3-cyclohexanedione (B196179) (or dimedone), and hydrazine (B178648) hydrate (B1144303) to construct the fused heterocyclic system in moderate to good yields. researchgate.net Such approaches are instrumental in building libraries of cinnoline derivatives for further chemical and biological evaluation. researchgate.net The power of MCRs lies in their convergent nature, allowing for the construction of complex molecular architectures from simple, readily available precursors in a single, efficient operation. researchgate.netgoogle.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. rsc.orgnih.gov This technology has been successfully applied to the synthesis of various cinnoline derivatives.

A catalyst-free, microwave-assisted [4+2] cycloaddition reaction has been developed for the direct construction of cycloocta[c]cinnoline derivatives. acs.org In this method, N-carbonyl aryldiazenes react with trans-cyclooctene (B1233481) derivatives or cyclooctyne (B158145) under microwave irradiation to produce the fused cinnoline products in moderate to excellent yields. acs.org The reaction tolerates a range of substituents on the aryldiazene, including both electron-donating and electron-withdrawing groups. acs.org

Another green and efficient approach uses microwave irradiation to promote the synthesis of novel cinnoline derivatives inside natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules. acs.org The robust microcapsules act as miniature reactors, housing the reactants which are loaded via passive diffusion. The reaction is then promoted by microwave heating at 100 °C for just 20 minutes, demonstrating a significant rate enhancement. acs.org These protocols highlight the utility of microwave energy in creating complex heterocyclic systems efficiently and under environmentally benign conditions. acs.orgimpactfactor.org

Reductive Cyclization of Dinitrobiphenyl Precursors

One of the most fundamental and widely used methods for synthesizing the benzo[c]cinnoline core is the reductive cyclization of 2,2'-dinitrobiphenyl (B165474) precursors. researchgate.net This intramolecular coupling reaction is versatile and can be effected by a variety of reducing agents. researchgate.net

An efficient and selective method employs sodium hydrosulfide (B80085) (NaHS) for this transformation. The reaction proceeds rapidly, often within 20 minutes at 70°C in DMSO, and provides moderate to good yields of various benzo[c]cinnoline derivatives. wikipedia.orgrsc.org This protocol is straightforward, scalable, and tolerates diverse substitution patterns on the biphenyl (B1667301) backbone. wikipedia.orgrsc.org Depending on the precise conditions, the reaction can be tuned to yield either the benzo[c]cinnoline or the corresponding benzo[c]cinnoline N-oxide. nih.gov

Table 1: Reductive Cyclization of 2,2'-Dinitrobiphenyls
Reducing SystemSubstrateProductYieldConditionsReference
NaHS2,2'-DinitrobiphenylBenzo[c]cinnolineup to 95%DMSO, 70°C, 20 min wikipedia.orgrsc.org
TiO₂, UV light2,2'-DinitrobiphenylBenzo[c]cinnoline95%aq. iso-propanol, 20 h researchgate.net
NaOEt/EtOH2,2'-DinitrobiphenylBenzo[c]cinnoline93%Elevated temperature nih.gov
NaOH/H₂O2,2'-DinitrobiphenylBenzo[c]cinnoline N-oxide91%Elevated temperature nih.gov

Photocatalytic methods have also been explored. Using TiO₂ as a photocatalyst under UV irradiation in aqueous isopropanol (B130326), 2,2'-dinitrobiphenyl can be selectively reduced to benzo[c]cinnoline in 95% yield. researchgate.net This highlights a greener approach, utilizing light energy to drive the cyclization.

Synthesis from 1,4-Diketones and Hydrazines

The reaction between 1,4-dicarbonyl compounds and hydrazine or its derivatives is a classic and effective route to form the pyridazine ring, which is the core of the cinnoline system. This method allows for the construction of various cinnoline analogs from appropriately substituted 1,4-diketone precursors.

The synthesis typically involves the condensation of a 1,4-diketone with hydrazine monohydrate. The reaction conditions can be optimized to improve yields; for instance, while the reaction in ethanol (B145695) at room temperature may give a low yield (20%), switching the solvent to isopropanol and adding a catalytic amount of trifluoroacetic acid (TFA) can dramatically increase the efficiency, providing the desired cinnoline derivatives in good to excellent yields (77–94%). This optimized protocol is robust and tolerates a variety of alkyl, aromatic, and heteroaromatic substituents on the diketone starting material. The mechanism involves initial formation of an imine, followed by an intramolecular 1,2-addition and subsequent aromatization to furnish the stable cinnoline ring system.

Table 2: Synthesis of Cinnoline Derivatives from 1,4-Diketones and Hydrazine
1,4-Diketone Substituent (R¹)Catalyst/SolventYieldReference
PhenylTFA / Isopropanol94%
4-MethoxyphenylTFA / Isopropanol91%
2-ThienylTFA / Isopropanol85%
MethylTFA / Isopropanol77%

Regioselective Synthesis of Substituted Dibenzo[c,h]cinnolines

Achieving regioselectivity—the control over which position on a molecule reacts—is crucial for the synthesis of specifically functionalized dibenzo[c,h]cinnoline derivatives. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have provided powerful tools for this purpose.

One strategy involves a sequential C-C and C-N bond formation through an oxidative C-H functionalization process. This method begins with the palladium-catalyzed C-arylation of a 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide. This is followed by an oxidative N-arylation step, which completes the cyclization to form the benzo[c]cinnoline core. researchgate.net This approach allows for the generation of diverse substitution patterns with high regiocontrol.

Another powerful technique is the synthesis from easily accessible 2,2'-diamino-1,1'-biaryls using a nitrite source like tert-butyl nitrite (tBuONO). researchgate.net This process involves an in-situ diazotization of one amino group, which then undergoes an intramolecular cyclization by attacking the other aromatic ring, forming the N=N bond of the cinnoline product. The reaction proceeds under mild, room-temperature conditions and tolerates a wide variety of functional groups, enabling the practical, gram-scale production of specifically substituted benzo[c]cinnolines. researchgate.net

Enantioselective and Diastereoselective Synthetic Considerations

The dibenzo[c,h]cinnoline scaffold is inherently non-planar and chiral if appropriately substituted, leading to the possibility of atropisomerism—a form of chirality arising from restricted rotation around a single bond. The synthesis of single enantiomers (enantioselective synthesis) or specific diastereomers is a significant challenge in modern organic chemistry. acs.org

Enantioselective Considerations: The direct enantioselective synthesis of dibenzo[c,h]cinnolines is an emerging area. The core challenge lies in controlling the axial chirality of the biaryl system during its formation. Strategies developed for the atroposelective synthesis of other axially chiral biaryls can be conceptually applied here. acs.orgacs.org These methods often employ chiral catalysts, such as phosphoric acids or transition metal complexes with chiral ligands, to direct the formation of one enantiomer over the other. wikipedia.org For example, phosphoric acid-catalyzed asymmetric arylation reactions have been used to construct axially chiral biaryldiols with excellent enantioselectivities. wikipedia.org Adapting such catalytic systems to the cyclization reactions that form the dibenzo[c,h]cinnoline core represents a promising avenue for future research.

Diastereoselective Considerations: When multiple stereocenters are present or when a chiral center is introduced into a molecule with existing axial chirality, diastereomers can be formed. The synthesis of 1,10-disubstituted benzo[c]cinnolines provides a clear example of diastereotopicity. In one reported synthesis, a 1-amino-10-propylthiobenzo[c]cinnoline was prepared, which possesses a significant helical distortion in its crystal structure. researchgate.net The methylene (B1212753) protons of the propylthio group adjacent to the chiral sulfur atom were observed to be diastereotopic in the ¹H NMR spectrum, appearing as distinct signals. This demonstrates how the inherent chirality of the helically distorted dibenzocinnoline framework influences the magnetic environment of nearby prochiral groups, a key consideration in the synthesis and characterization of complex derivatives. researchgate.net

Reaction Mechanisms and Pathways in Dibenzo C,h Cinnoline Formation and Transformation

Mechanistic Elucidation of Key Cyclization and Annulation Reactions

The formation of the dibenzo[c,h]cinnoline (B14754567) ring system is often achieved through transition-metal-catalyzed C-H activation and subsequent annulation. researchgate.netresearchgate.net These reactions provide efficient pathways to construct the polycyclic aromatic framework from simpler precursors. A notable strategy involves the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes to yield 3,4-disubstituted cinnolines. dntb.gov.ua Another powerful approach is the substrate-directed C-H activation for the synthesis of benzo[c]cinnolines through a sequential C-C and C-N bond formation, which offers a novel strategy for creating diverse libraries of these compounds. nih.gov

Rhodium(III)-catalyzed C–H annulation reactions, for instance, can utilize reagents like vinylene carbonate as an acetylene (B1199291) surrogate to facilitate the cyclization process, leading to various cinnoline-fused heterocycles. researchgate.net Similarly, cascade annulation reactions involving the C-H activation of azobenzenes with terminal alkynes, catalyzed by rhodium, have been developed for the synthesis of related structures like indolo[1,2-b]cinnolines. researchgate.net The synthesis of functionalized benzo[c]cinnoline (B3424390) derivatives can also be achieved from 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source under mild conditions, avoiding the need for metal catalysts. researchgate.net

Understanding the reaction mechanism requires the identification of transient species. In the synthesis of benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls, a proposed mechanism involves the initial diazotization of one amino group by a nitrite source (like tBuONO) to form a diazonium intermediate. researchgate.net This intermediate then undergoes an intramolecular cyclization to yield the final benzo[c]cinnoline product. researchgate.net Control experiments have been used to rule out other potential intermediates, such as triazepine, in this specific pathway. researchgate.net

In metal-catalyzed processes, the intermediates are often organometallic complexes. For example, in Rh(III)-catalyzed C-H activation reactions, a plausible mechanism begins with the coordination of a directing group (such as N-methoxybenzamide) to the Rh(III) catalyst, followed by C-H bond activation to form a five-membered cyclometalated species. mdpi.com Subsequent coordination with a coupling partner, like an iodonium (B1229267) ylide, leads to the formation of a Rh(III) carbene intermediate, which then undergoes migratory insertion and protonation to yield the annulated product. mdpi.com The synthesis of benzo[c]cinnolines via substrate-directed C-H activation proceeds through the C-arylation of 1-arylhydrazine-1,2-dicarboxylate followed by an oxidative N-arylation. nih.gov

Transition metals are pivotal in mediating the C-H activation and bond formation steps required for cinnoline (B1195905) synthesis. Catalysts based on rhodium, palladium, ruthenium, and copper are commonly employed. researchgate.netresearchgate.netnih.govacs.org

Rhodium (Rh): Rh(III) catalysts, often in the form of [CpRhCl2]2, are highly effective for C-H activation and [4+2] annulation reactions. researchgate.netmdpi.com The Cp (pentamethylcyclopentadienyl) ligand stabilizes the metal center and facilitates the catalytic cycle. These catalysts enable redox-neutral processes where an internal oxidant is unnecessary. mdpi.com

Palladium (Pd): Palladium catalysts, such as Pd(OAc)2, are used for C-H functionalization and cross-coupling reactions. nih.gov In some cascade annulations, the efficiency of palladium catalysis can be significantly enhanced by the addition of specific ligands. For instance, pyridine-type ligands have been shown to improve reaction efficiency and yield in the synthesis of benzo[c]cinnoline derivatives. researchgate.net

Copper (Cu): Copper(II) salts like Cu(OAc)2 can act as both a catalyst and an oxidant in the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls. acs.org Interestingly, studies have shown that in certain oxidative cyclizations, the palladium catalyst initially thought to be essential was unnecessary, and the copper salt alone was sufficient to drive the reaction to high yields. acs.org

The choice of metal and associated ligands is critical for the reaction's success, influencing yield, selectivity, and functional group tolerance. researchgate.netmdpi.com

The reaction environment, specifically the solvent and temperature, plays a crucial role in the synthesis of dibenzo[c,h]cinnoline and its analogues. The choice of solvent can dramatically affect reaction rates and yields by influencing the solubility of reactants and the stability of intermediates. researchgate.net

In a study on the synthesis of benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls, various solvents were screened. researchgate.net Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) were found to be superior, providing significantly higher yields compared to other common organic solvents such as dichloroethane (DCE), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). researchgate.net This is attributed to TFE's ability to promote cationic and radical pathways involved in the transformation. researchgate.net

Temperature is another critical parameter. The same study demonstrated that the reaction temperature directly impacts the reaction time. While the reaction proceeded at room temperature, it required a significantly longer duration (48 hours). researchgate.net Increasing the temperature to 80 °C reduced the reaction time to approximately 10 hours without compromising the yield. researchgate.net

Table 1: Effect of Solvent and Temperature on Benzo[c]cinnoline Synthesis researchgate.net
EntrySolventTemperature (°C)Time (h)Yield (%)
1TFE801094
2DCE8024<10
3DMF8024No Reaction
4DMSO8024No Reaction
5THF6524No Reaction
6MeCN8024No Reaction
7TFERoom Temp.4893

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry provides powerful tools for predicting and validating the mechanisms of complex organic reactions, including the formation of cinnoline systems. Molecular orbital calculations have been used to understand the electronic properties and reactivity of the cinnoline nucleus. thieme-connect.de

Methods such as the Hückel method and the complete neglect of differential overlap (CNDO) method have been applied to calculate the π-electron and σ-electron density distributions in cinnoline. thieme-connect.de These calculations help to predict sites susceptible to electrophilic or nucleophilic attack, thereby rationalizing observed reaction patterns. For instance, calculations of π-electron density can explain why electrophilic substitution on the cinnoline ring often occurs at the 5- and 8-positions. thieme-connect.dethieme-connect.de

Furthermore, computational studies can elucidate the energetics of different reaction pathways and the structures of transient intermediates and transition states. In the study of cyclization reactions, theoretical models can explain the effect of substituents on the reaction rate. researchgate.net For example, by modeling the proposed intermediates, it is possible to understand why the introduction of an electron-withdrawing substituent can lead to spontaneous cyclization, whereas the unsubstituted analogue requires more forcing conditions. researchgate.net These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. thieme-connect.deresearchgate.net

Advanced Characterization and Structural Analysis of 7,8,9,10 Tetrahydrodibenzo C,h Cinnoline and Its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The data obtained allows for the construction of an electron density map, from which the positions of individual atoms can be resolved. nih.gov In studies of related heterocyclic systems, such as 1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline, SCXRD analysis revealed that the molecule lies across an inversion center within the crystal. documentsdelivered.com This level of detail is crucial for a comprehensive structural understanding.

Table 1: Representative Crystallographic Data for a Related Cinnoline (B1195905) Derivative.
ParameterValue (for 7,9-Dibromobenzo[h]quinolin-10-ol sci-hub.st)
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)3.9573(4)
b (Å)18.0416(18)
c (Å)15.8210(16)
β (°)96.139(3)
Z4

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. Understanding these forces is key to explaining the solid-state properties of a material. The analysis of these interactions often employs tools like Hirshfeld surface analysis, which maps intermolecular contacts and their relative strengths. mdpi.com

In the solid state, polycyclic aromatic systems like dibenzocinnolines are often stabilized by specific, directional interactions. Key interactions observed in related structures include:

π–π Stacking: The planar aromatic regions of adjacent molecules can stack on top of one another. For instance, the crystal structure of 7,9-dibromobenzo[h]quinolin-10-ol is stabilized by intermolecular π–π interactions that link pairs of molecules into cyclic centrosymmetric dimers. sci-hub.st

Hydrogen Bonding: While the parent 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline lacks classical hydrogen bond donors, derivatives with hydroxyl or amino groups can form strong hydrogen bonds (e.g., O–H···N or N–H···N), which significantly influence crystal packing. mdpi.com

While the core dibenzocinnoline aromatic system strives for planarity to maximize π-orbital overlap, the tetrahydro- portion introduces significant conformational flexibility. The saturated six-membered ring (the "tetrahydro" part) can adopt various non-planar conformations, such as chair, boat, or twist-boat, to minimize steric strain.

Computational Chemistry for Molecular Structure Elucidation

Alongside experimental techniques, computational chemistry provides powerful tools for predicting and understanding molecular structure and energetics. These methods can model molecules in the gas phase or in solution, offering insights that are complementary to solid-state diffraction data.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of a molecule by finding the geometry that corresponds to its lowest energy state. researchgate.net This "geometry optimization" process calculates the most stable conformation by predicting bond lengths, bond angles, and dihedral angles based on the molecule's electronic structure. researchgate.net

For complex heterocycles, DFT calculations are invaluable for:

Predicting Structures: Before a crystal structure is available, DFT can provide a reliable model of the molecule's geometry.

Validating Experimental Data: Theoretical parameters from DFT can be compared with experimental data from X-ray diffraction to validate both the experimental result and the computational model. In a study on a related benzo[h]quinolin-10-ol derivative, geometric parameters calculated using the B3LYP functional showed no significant differences from the experimental X-ray data, confirming the suitability of the computational approach. sci-hub.st

Analyzing Conformational Landscapes: DFT can be used to calculate the relative energies of different possible conformations (e.g., different puckering modes of the tetrahydro ring) to determine the most stable isomer.

Table 2: Representative Comparison of Experimental and DFT-Calculated Geometric Parameters for a Related Heterocycle. sci-hub.st
ParameterExperimental (X-ray)Calculated (DFT/B3LYP)
Bond Length (Å)(Example) C-N: 1.37(Example) C-N: 1.38
Bond Angle (°)(Example) C-N-N: 118.5(Example) C-N-N: 118.7
Dihedral Angle (°)(Example) C-C-C-C: 1.2(Example) C-C-C-C: 0.9

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for structure and energy. nih.gov

These methods are particularly useful for:

High-Accuracy Energetics: Advanced ab initio methods are used to obtain precise thermochemical data, such as heats of formation and reaction energies. nih.gov

Understanding Reaction Mechanisms: Methods like the Complete Active Space Self-Consistent Field (SA-CASSCF) are employed to study excited states and transition states, which is crucial for understanding photochemical reactions or complex rearrangements. nih.gov

Benchmark for Other Methods: High-level ab initio calculations serve as a "gold standard" to benchmark the accuracy of more cost-effective methods like DFT for a given class of molecules. nih.gov

For the this compound system, ab initio calculations could be used to precisely determine the energy barrier for ring-flipping in the saturated portion of the molecule or to investigate the electronic transitions responsible for its spectroscopic properties.

Electronic Structure and Spectroscopic Properties of Dibenzo C,h Cinnoline Systems

Theoretical Investigations of Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of dibenzo[c,h]cinnoline (B14754567) systems is largely governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sid.irresearchgate.net These orbitals are critical in determining molecular reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. sapub.org Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are essential tools for modeling these orbitals and predicting the electronic properties of cinnoline (B1195905) derivatives. researchgate.netsapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's chemical stability and the energy required for electronic excitation. sid.irscirp.org A smaller gap typically indicates higher reactivity and a greater ease of electronic transition. scirp.org

The energy of the frontier molecular orbitals is directly related to the electronic absorption properties of the molecule, which can be observed using UV-visible spectroscopy. scirp.org The HOMO-LUMO energy gap corresponds to the energy of the lowest electronic transition for a molecule, typically a π-π* transition in these conjugated systems. scirp.orgnih.gov A smaller energy gap means that less energy is required to excite an electron from the HOMO to the LUMO, resulting in an absorption band at a longer wavelength. sphinxsai.com

Theoretical studies on related 4-substituted cinnolines have demonstrated this relationship. By calculating the energies of the HOMO and LUMO, the energy gap (ΔE) can be determined, which provides insight into the electronic transitions. researchgate.netajchem-a.com For instance, computational analyses of various substituted cinnolines have shown how different functional groups alter the orbital energies and, consequently, the absorption characteristics of the molecule. ajchem-a.com

Table 1: Calculated Frontier Molecular Orbital Energies for 4-Substituted Cinnoline Derivatives Data derived from ab initio/HF/6-311G(d,p) level of theory in the gas phase.

The electronic properties and aromaticity of the dibenzo[c,h]cinnoline core are highly sensitive to the nature and position of substituents. Substituents influence the system in two primary ways: by induction (through-sigma bond effects) and by resonance (through-pi system effects). lumenlearning.com These interactions modify the electron density of the aromatic rings and alter the energies of the frontier molecular orbitals. unl.edu

Electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the aromatic system through resonance. lumenlearning.comunl.edu This generally raises the energy of the HOMO, making the molecule a better electron donor and increasing its reactivity toward electrophiles. unl.edu

Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the ring. nih.govlumenlearning.com These groups typically lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, making the molecule a better electron acceptor. nih.gov

These electronic perturbations also impact the aromaticity of the fused rings. For example, in fulvene (B1219640) derivatives, a push-pull system created by placing an EDG on one part of the molecule and an EWG on another enhances π-electron delocalization and increases aromaticity. nih.gov Similarly, for dibenzo[c,h]cinnolines, strategic placement of substituents can tune the cyclic delocalization and stability of the molecule. The structure-activity relationships observed in substituted dibenzo[c,h]cinnolines as anticancer agents highlight how modifying the electronic structure through substitution directly impacts their biological function. nih.gov

Photophysical Properties of Dibenzo[c,h]cinnoline Derivatives

The extended π-conjugated system of dibenzo[c,h]cinnolines provides a scaffold for interesting photophysical behaviors, including luminescence and photochemical reactivity. Upon absorption of light, the molecule is promoted to an electronically excited state, from which it can relax through various radiative (e.g., fluorescence, phosphorescence) and non-radiative pathways.

Derivatives of related nitrogen-containing heterocyclic systems, such as quinazolines and phenanthrolines, are known to exhibit luminescence. beilstein-journals.orgmdpi.com The emission properties are highly dependent on the molecular structure and the surrounding environment. For example, some quinazoline (B50416) derivatives show broad, red-shifted fluorescence bands characteristic of charge-transfer (CT) transitions, although their photoluminescence quantum yields (PLQY) in solution can be low (<2%). beilstein-journals.org

In contrast, other systems like 1,10-phenanthroline (B135089) derivatives can exhibit dual emission, with a higher-energy band attributed to fluorescence or thermally activated delayed fluorescence (TADF) and a lower-energy, broader band assigned to triplet-state phosphorescence. mdpi.com The efficiency of these processes is quantified by the quantum yield, which measures the ratio of emitted photons to absorbed photons. The quantum yield can be significantly influenced by the rigidity of the environment; often, luminescence is stronger in the solid state where non-radiative decay pathways associated with molecular vibrations are suppressed.

Table 2: Example Photophysical Properties of a Related Heterocyclic System Data for 3,6-di-tert-butylcarbazole-substituted quinazoline in toluene (B28343) solution.

Following photoexcitation, a molecule undergoes a series of rapid dynamic processes. rsc.org These excited-state dynamics determine the ultimate fate of the absorbed energy. Key processes include:

Vibrational Relaxation (VR): The molecule rapidly loses excess vibrational energy to its surroundings (e.g., solvent), typically on the picosecond timescale. nih.gov Studies on transition metal complexes have shown that VR can be significantly faster in the excited state than in the ground state. nih.gov

Intramolecular Charge Transfer (ICT): In molecules with donor and acceptor moieties, excitation can lead to a transfer of electron density from the donor part to the acceptor part, forming an ICT state. rsc.org

Intersystem Crossing (ISC): This is a non-radiative process involving a change in the electron spin state, typically from a singlet excited state (S₁) to a triplet excited state (T₁). rsc.org The efficiency of ISC is crucial for processes like phosphorescence and certain photochemical reactions.

Energy Transfer: An excited molecule can transfer its energy to another molecule, a process fundamental to photocatalysis. umd.edu

In related N-heterocycles like 10-hydroxybenzo[h]quinoline, an Excited-State Intramolecular Proton Transfer (ESIPT) can occur, where a proton moves from a donor to an acceptor site within the same molecule, leading to a large Stokes shift in the fluorescence spectrum. mdpi.comresearchgate.net

The energy absorbed from light can be used to drive chemical reactions that are not accessible under thermal conditions. The photochemical reactivity of dibenzo[c,h]cinnolines and related heterocycles is diverse. A notable reaction is the photo-induced dehydrogenative annulation, a process used to synthesize polycyclic aromatic systems. For example, 6-phenylbenzo[h]quinolines can be synthesized by irradiating precursors with UV light, which initiates a 6π-electrocyclization reaction. rsc.org

The photochemistry of the simpler benzo[c]cinnoline (B3424390) has also been investigated. amanote.com Furthermore, visible light-mediated reactions can be used to functionalize N-heterocycles like quinolines through C-H activation, showcasing a modern approach to modifying these core structures under mild conditions. nih.gov This type of photo-induced reactivity, which often involves radical intermediates, allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing pathways to novel derivatives. nih.govrsc.org

Electrochemical Behavior of Dibenzo[c,h]cinnoline Derivatives

The electrochemical behavior of dibenzo[c,h]cinnoline systems is a critical aspect of their chemistry, providing insights into their electron transfer capabilities, stability of redox species, and potential applications in areas such as organic electronics and catalysis. The core nitrogen-containing aromatic structure of these molecules makes them amenable to electrochemical reduction and, in some cases, oxidation. The specific characteristics of these processes are highly dependent on the molecular structure, including the degree of saturation in the carbocyclic rings and the nature of any substituents.

Determination of Redox Potentials and Electron Transfer Characteristics

The redox potentials of dibenzo[c,h]cinnoline derivatives are typically determined using techniques such as polarography and cyclic voltammetry. These measurements provide quantitative information about the ease with which the molecule can accept or donate electrons. The electron transfer characteristics, including the number of electrons involved in each redox step, are also elucidated through these methods, often complemented by chronoamperometry, chronocoulometry, and constant potential coulometry. researchgate.nettubitak.gov.tr

For the parent benzo[c]cinnoline system, electrochemical studies have shown that it undergoes reduction in distinct steps. In aprotic media, the reduction often proceeds through two sequential one-electron waves, leading to the formation of the radical anion and then the dianion. researchgate.net The addition of proton donors to the medium can significantly alter this behavior. researchgate.net

In aqueous or mixed aqueous-organic media, the reduction mechanism is highly dependent on the pH. In acidic solutions, benzo[c]cinnoline typically exhibits two discrete two-electron reduction waves. researchgate.nettubitak.gov.tr The first two-electron reduction is generally attributed to the reduction of the -N=N- double bond to a hydrazo group. tubitak.gov.tr The second wave, observed in acidic media, corresponds to the further reduction of the dihydrobenzo[c]cinnoline intermediate to a tetrahydro product. tubitak.gov.tr In basic media, these two waves often merge into a single, more complex wave. researchgate.nettubitak.gov.tr

The formal potentials for these reduction processes are influenced by the solvent system and the presence of any substituents on the aromatic core. The adsorption of the molecules onto the electrode surface can also play a role in the measured potentials and electron transfer kinetics. researchgate.nettubitak.gov.tr

Table 1: Electrochemical Data for Benzo[c]cinnoline Reduction

pHWaveEpc (V vs. Ag/AgCl)n (electrons)
Acidic1st~ -0.2 to -0.42
2nd~ -0.6 to -0.82
Basic1st~ -0.8 to -1.02-4 (merged)

Note: The values in this table are approximate and can vary depending on the specific experimental conditions. The data is for the parent benzo[c]cinnoline and serves as an illustrative example.

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a powerful technique for studying the oxidation and reduction processes of dibenzo[c,h]cinnoline derivatives. A cyclic voltammogram provides information on the redox potentials, the reversibility of the electron transfer processes, and the stability of the generated radical ions.

For benzo[c]cinnoline, cyclic voltammetry in acidic media shows two distinct cathodic (reduction) peaks, corresponding to the two-step, two-electron reduction process. tubitak.gov.tr These reduction waves are generally irreversible. tubitak.gov.tr In basic media, the cyclic voltammogram is characterized by a single, broader cathodic peak, and a small anodic (oxidation) peak may appear on the reverse scan, indicating a quasi-reversible behavior. tubitak.gov.tr The dependence of the peak potentials on the scan rate can be used to further characterize the degree of irreversibility of the electrode reactions. tubitak.gov.tr

The oxidation of the dibenzo[c,h]cinnoline core is generally more difficult to achieve. However, the synthesis of benzo[c]cinnolinium salts via electrochemical oxidation of 2-azobiaryls has been reported, indicating that oxidation is possible under certain conditions. nih.gov The presence of electron-donating substituents on the aromatic rings would be expected to lower the oxidation potential, making the molecule easier to oxidize.

Interrelationships between Electronic Structure and Electrochemical Activity

The electrochemical activity of dibenzo[c,h]cinnoline derivatives is intrinsically linked to their electronic structure. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of the redox potentials.

The reduction potential is related to the energy of the LUMO. A lower LUMO energy implies that the molecule can more readily accept an electron, resulting in a less negative (or more positive) reduction potential. Conversely, the oxidation potential is related to the energy of the HOMO. A higher HOMO energy indicates that an electron can be more easily removed, leading to a lower oxidation potential.

Substituents on the dibenzo[c,h]cinnoline core can significantly influence the HOMO and LUMO energy levels and, consequently, the electrochemical behavior. Electron-withdrawing groups, such as nitro or cyano groups, lower the energy of both the HOMO and LUMO. This makes the molecule more difficult to oxidize but easier to reduce. Conversely, electron-donating groups, such as amino or methoxy (B1213986) groups, raise the energies of the frontier orbitals, making the molecule easier to oxidize and more difficult to reduce.

Synthetic Applications and Chemical Reactivity of Dibenzo C,h Cinnoline Derivatives

Functionalization and Derivatization Strategies for Structural Diversification

The ability to introduce a wide array of functional groups onto the dibenzo[c,h]cinnoline (B14754567) core is crucial for tuning its chemical and physical properties. Various synthetic methodologies have been developed to achieve this structural diversification, enabling the synthesis of a broad library of derivatives with tailored characteristics. nih.govpnrjournal.com

Alkylation and Arylation Reactions at Nitrogen and Carbon Centers

The functionalization of dibenzo[c,h]cinnoline derivatives can be achieved through alkylation and arylation reactions at both the nitrogen and carbon centers of the heterocyclic ring system. Deprotonative metalation is a key strategy for introducing substituents onto the diazine and benzodiazine cores. nih.gov The choice of the appropriate base is critical for successful metalation.

Direct C-H arylation of phenanthroline derivatives, which are structurally related to dibenzo[c,h]cinnolines, has been accomplished via oxidative C-H/C-H cross-coupling reactions. rsc.org This method provides a concise route to aryl-functionalized phenanthrolines. For instance, 3,8-diphenyl-1,10-phenanthroline (B12972447) has been shown to promote transition-metal-free direct arylation. rsc.org

Palladium-catalyzed cross-coupling reactions are also powerful tools for the arylation of heterocyclic compounds. The Suzuki-Miyaura coupling, for example, has been used to synthesize 8-arylisoquinoline derivatives from the corresponding 8-bromo precursors. researchgate.net This methodology offers a versatile approach to introduce aryl groups at specific positions.

Oxidation Reactions for N-Oxide Formation and Further Transformation

The oxidation of the nitrogen atoms in the dibenzo[c,h]cinnoline ring system leads to the formation of N-oxides, which are valuable intermediates for further functionalization. rsc.orgvanderbilt.edu The introduction of an N-oxide group alters the electronic properties of the heterocyclic core, influencing its reactivity. thieme-connect.de

Various oxidizing agents can be employed for the synthesis of N-oxides, including hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and Oxone. rsc.orgorganic-chemistry.org The choice of oxidant and reaction conditions can influence the selectivity and efficiency of the N-oxidation reaction. For fused heterocyclic compounds, stronger oxidants may be required due to lower reactivity. rsc.org

Dibenzo[c,h]cinnoline N-oxides can undergo further transformations, serving as precursors for a range of derivatives. thieme-connect.denih.govnih.gov For example, they can be used in deoxygenative C-H functionalization reactions to introduce substituents at the ortho position to the nitrogen atom. thieme-connect.de The N-oxide group can act as a directing group and an internal oxidant in these transformations.

The reaction of quinoline (B57606) N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) affords 2-arylquinolines, demonstrating a transition-metal-free arylation method. researchgate.net A plausible mechanism involves the nucleophilic attack of the N-oxide on the activating agent, followed by the addition of the aryl nucleophile to the C2-position and subsequent rearomatization. nih.gov

A study on the formation of 1,10-disubstituted benzo[c]cinnolines revealed that N-oxides can be the primary cyclization products from the reduction of 2,2'-dinitrobiphenyls. vanderbilt.edu This suggests that the N-oxide functionality can be strategically incorporated during the synthesis of the dibenzo[c,h]cinnoline core itself.

Cross-Coupling Reactions for Incorporating Diverse Chemical Moieties

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for the functionalization of dibenzo[c,h]cinnoline derivatives. nih.govmdpi.com These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been extensively used for the synthesis of complex organic molecules. mdpi.com The regioselectivity of Sonogashira couplings on polyhalogenated heterocycles can often be controlled by the choice of catalyst and reaction conditions. rsc.org For instance, in the case of 9-substituted-6-chloro-2,8-diiodopurines, the use of a palladium catalyst with a monodentate ligand favors alkynylation at the C2 position, while a bidentate ligand directs the reaction to the C8 position. rsc.org

The Suzuki-Miyaura coupling is another powerful method for C-C bond formation. It has been employed in the synthesis of various biaryl compounds and has proven to be compatible with a wide range of functional groups. nih.gov This reaction has been utilized in the synthesis of 8-aryl-1,2,3,4-tetrahydroisoquinolines from the corresponding 8-bromo derivative. researchgate.net

Dibenzo[c,h]cinnoline as Building Blocks in Organic Synthesis

The rigid and planar dibenzo[c,h]cinnoline framework serves as an excellent scaffold for the construction of more complex molecular architectures. researchgate.net Its inherent properties can be imparted to the target molecules, leading to the development of compounds with specific functions. The cinnoline (B1195905) ring system itself, a key component of dibenzo[c,h]cinnoline, is considered a valuable building block in medicinal chemistry. nih.gov

The synthesis of functionalized benzo[c]cinnoline (B3424390) derivatives from readily available 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source demonstrates a practical approach to this heterocyclic system. researchgate.net This method tolerates various functional groups and can be performed on a gram scale. researchgate.net Another strategy involves the palladium-catalyzed C-H/C-H homocoupling of N-acylanilines to construct the biaryl backbone, followed by ring closure to form the benzo[c]cinnoline core. researchgate.net

Furthermore, a sequential C-C and C-N bond formation strategy via oxidative C-H functionalization provides access to a diverse range of benzo[c]cinnoline derivatives. researchgate.net This approach involves the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation. researchgate.net

The versatility of the dibenzo[c,h]cinnoline core is further highlighted by its use in the synthesis of topoisomerase I-targeting anticancer agents. nih.gov Structure-activity relationship studies have shown that the substitution pattern on the dibenzo[c,h]cinnoline scaffold is crucial for its biological activity. nih.govnih.gov

Applications in Advanced Materials Science

The unique photophysical and electronic properties of dibenzo[c,h]cinnoline derivatives make them highly promising candidates for applications in advanced materials science. nih.govrsc.org Their rigid structure and extended π-conjugation contribute to their thermal stability and luminescent properties.

Design and Synthesis of Luminescent Materials

Dibenzo[c,h]cinnoline derivatives have been investigated for their potential as luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). nih.govrsc.org The design and synthesis of functionalized dibenzo[f,h]quinolines, which are structurally similar to dibenzo[c,h]cinnolines, have been reported for their use as OLED materials. nih.gov

The incorporation of a dibenzo[c,h]cinnoline core into larger conjugated systems can lead to materials with interesting photophysical properties. For example, diethyl benzo[c]cinnoline-3,8-dicarboxylate has been synthesized and explored as a fluorescent quenching material for the detection of picric acid. rsc.org

The development of luminescent materials often involves the strategic incorporation of chromophores and the modulation of intermolecular interactions to enhance emission efficiency. nih.govresearchgate.netnih.gov While not directly focused on dibenzo[c,h]cinnoline, research into nonconventional luminescent polymers highlights the importance of through-space conjugation and restricted molecular motion in achieving high luminescence quantum yields. nih.gov These principles can be applied to the design of novel dibenzo[c,h]cinnoline-based emitters.

The synthesis of dibenzo[a,j]acridines and their regioisomers, which share a similar polycyclic aromatic framework with dibenzo[c,h]cinnolines, has been achieved through a combination of site-selective cross-coupling reactions and ring-closing alkyne-carbonyl metathesis. researchgate.net The study of their optical properties provides insights into the structure-property relationships of such extended aromatic systems. researchgate.net

Development of Materials for Nonlinear Optics

The exploration of new materials with significant nonlinear optical (NLO) properties is a crucial area of research for applications in optoelectronics, including optical switching, data storage, and frequency conversion. While direct experimental data on the nonlinear optical properties of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is not extensively documented in existing literature, the broader class of cinnoline derivatives has been identified as possessing interesting physical characteristics, including potential for use as NLO materials. researchgate.net

Theoretical and experimental studies on related heterocyclic compounds have shown that strategic placement of substituent groups can significantly enhance NLO properties. For instance, the introduction of strong electron-donating groups (such as amino or alkoxy groups) and electron-accepting groups (such as nitro or cyano groups) at opposite ends of a conjugated system can dramatically increase the second-order hyperpolarizability (β), a key measure of a molecule's NLO response.

PropertyGeneral Requirement for NLO ActivityRelevance to this compound
π-Conjugated SystemAn extended network of alternating single and double bonds that allows for delocalization of π-electrons.The molecule contains two benzene (B151609) rings, providing a significant π-system. However, the central tetrahydro-ring interrupts full conjugation across the entire molecule.
Asymmetric Charge DistributionPresence of electron-donating and electron-accepting groups to create a molecular dipole and enhance the NLO response.The parent molecule is largely non-polar. The introduction of suitable substituents would be necessary to induce a significant NLO effect.
Molecular Hyperpolarizability (β)A measure of the nonlinear optical response of a molecule. Higher values are desirable.Specific data for this compound is not readily available. Theoretical calculations would be needed to predict its hyperpolarizability.

Further research, likely involving computational modeling and synthetic modification, would be necessary to fully assess and optimize the NLO potential of the this compound scaffold.

Integration into Electron Acceptor Architectures

The dibenzo[c,h]cinnoline core, the fully aromatized and planar counterpart of this compound, has been investigated for its potential in electronic applications, particularly as an electron-transporting material (ETM). ETMs are crucial components in organic electronic devices such as organic light-emitting diodes (OLEDs), where they facilitate the efficient injection and transport of electrons. The electron-deficient nature of the nitrogen-containing cinnoline ring system makes it a promising candidate for an electron acceptor.

A notable example is 2,9-diphenylbenzo[c]cinnoline (DPBZC), a derivative of the aromatic dibenzo[c,h]cinnoline. This material has demonstrated high performance as an ETM, exhibiting a high glass transition temperature (Tg) of 218 °C and a respectable electron mobility (μe) of 6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netnih.gov The high Tg is indicative of excellent thermal and morphological stability, which is a critical factor for the longevity of electronic devices. researchgate.net OLEDs fabricated using DPBZC as the ETM have shown outstanding performance, with a high external quantum efficiency and power efficiency. researchgate.net

The properties of this compound as an electron acceptor would be influenced by its partially saturated central ring. This structural feature leads to a non-planar geometry, which would affect intermolecular packing and, consequently, charge transport properties. While this non-planarity might hinder the close π-π stacking that often facilitates efficient charge transport in planar aromatic molecules, it could also be leveraged to control the morphology and prevent undesirable crystallization in thin films.

The conversion of this compound to its fully aromatic counterpart through dehydrogenation presents a direct route to accessing the electronically active, planar dibenzo[c,h]cinnoline core. This transformation would significantly enhance its electron-accepting capabilities and suitability for use in electron acceptor architectures.

Properties of a Related Dibenzo[c,h]cinnoline-Based Electron Transporting Material
CompoundGlass Transition Temperature (Tg)Electron Mobility (μe)Reference
2,9-diphenylbenzo[c]cinnoline (DPBZC)218 °C6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹ researchgate.netnih.gov

Role as Precursors for Novel Polycyclic Aromatic Nitrogen Heterocycles

One of the most significant synthetic applications of this compound is its role as a precursor to the fully aromatic dibenzo[c,h]cinnoline. This transformation is typically achieved through a dehydrogenation reaction, which removes four hydrogen atoms from the central ring to create a planar, fully conjugated polycyclic aromatic system. The resulting dibenzo[c,h]cinnoline is itself a novel polycyclic aromatic nitrogen heterocycle (PANH) and serves as a valuable building block for the synthesis of even larger and more complex nitrogen-containing aromatic structures.

The dehydrogenation of N-heterocycles is a well-established synthetic strategy. researchgate.net The planarity and extended π-system of the resulting dibenzo[c,h]cinnoline make it an attractive scaffold for further functionalization and incorporation into larger molecular architectures. These larger PANHs are of interest for their unique photophysical and electronic properties, with potential applications in materials science, including as organic semiconductors and fluorescent probes.

The dibenzo[c,h]cinnoline core has been the subject of synthetic and medicinal chemistry research. For instance, substituted dibenzo[c,h]cinnolines have been synthesized and evaluated as topoisomerase I-targeting anticancer agents. nih.gov This highlights the importance of the core structure in the design of biologically active molecules.

Furthermore, the reactions of the aromatic benzo[c]cinnoline system have been studied, demonstrating its utility in creating more complex heterocyclic systems. For example, reactions with various reagents can lead to the formation of new rings fused to the original dibenzo[c,h]cinnoline framework. rsc.org

The general synthetic pathway from this compound to larger PANHs can be summarized as follows:

Dehydrogenation: Conversion of the tetrahydro-derivative to the aromatic dibenzo[c,h]cinnoline.

Functionalization/Annulation: Subsequent reactions on the aromatic core to build up larger polycyclic systems. This can involve reactions such as electrophilic aromatic substitution to introduce functional groups, or cycloaddition reactions to form new rings.

Future Directions and Emerging Research Avenues in Dibenzo C,h Cinnoline Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Enantioenriched Dibenzo[c,h]cinnolines

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For dibenzo[c,h]cinnolines, which possess axial chirality, the development of asymmetric synthetic routes is a critical and burgeoning area of research. Future work will likely draw inspiration from successful strategies applied to other N-heterocyclic and biaryl systems.

Promising approaches include:

Transition-Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful, atom-economical method for creating chiral centers. nih.gov The development of iridium or rhodium-based catalysts with chiral ligands could enable the direct enantioselective reduction of the parent dibenzo[c,h]cinnoline (B14754567) to its enantioenriched tetrahydro- derivatives. nih.govmdpi.com Research into the asymmetric hydrogenation of related quinoxalines and quinolines to their tetrahydro- forms has shown high yields and excellent enantioselectivities (up to 98% ee), suggesting a viable pathway for dibenzo[c,h]cinnolines. nih.gov

Kinetic Resolution: This strategy involves the preferential reaction of one enantiomer in a racemic mixture, allowing for the isolation of the unreacted, enantioenriched substrate. For instance, kinetic resolution of racemic 1,2-dihydroquinolines has been achieved using a chiral base formed from n-BuLi and sparteine, yielding products with high enantioselectivity. nih.gov A similar approach could be adapted for the functionalization of racemic 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline.

Palladium-Catalyzed Atroposelective C-H Functionalization: A significant challenge in biaryl synthesis is controlling atropisomerism. Recent breakthroughs have shown that palladium(II) catalysis, using chiral monoprotected amino acid (MPAA) ligands, can achieve atroposelective remote meta-C-H functionalization via a kinetic resolution process. nih.gov Applying this concept to pre-existing dibenzo[c,h]cinnoline scaffolds could allow for the synthesis of novel, enantioenriched atropisomers that are otherwise difficult to access. nih.gov

Asymmetric StrategyCatalyst/Reagent TypePotential Application to Dibenzo[c,h]cinnolinesKey Advantage
Asymmetric HydrogenationChiral Ir, Rh, or Ru ComplexesDirect reduction of the aromatic core to chiral this compound.High atom economy and direct access to the chiral saturated core. nih.gov
Kinetic ResolutionChiral Bases (e.g., n-BuLi/sparteine)Selective functionalization of one enantiomer of a racemic mixture. nih.govEffective for separating enantiomers when direct asymmetric synthesis is challenging. nih.gov
Atroposelective C-H FunctionalizationPd(II) with Chiral Ligands (e.g., MPAA)Creation of novel atropisomers by selective functionalization of the aromatic rings. nih.govIntroduces chirality and new functional groups simultaneously. nih.gov

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous reagents. nih.gov The synthesis of dibenzo[c,h]cinnolines is an area ripe for the application of green chemistry principles.

Future research is expected to focus on:

Electrochemical Synthesis: The electrochemical reduction of 2,2'-dinitrobiphenyls to form the benzo[c]cinnoline (B3424390) core represents a green and efficient method. researchgate.net This approach avoids harsh chemical reducing agents and can achieve high conversion rates. researchgate.net Adapting this methodology for substituted precursors could provide a sustainable route to a variety of dibenzo[c,h]cinnoline derivatives.

Mechanochemistry and Solvent-Free Reactions: High-speed ball milling (HSBM) has been successfully used for the solvent- and catalyst-free cross-coupling of halogenated nitroarenes to form the biphenyl (B1667301) backbone, a key intermediate in cinnoline (B1195905) synthesis. scholarsjournal.net This technique eliminates the need for potentially toxic solvents and can lead to quantitative yields. scholarsjournal.net

Use of Greener Solvents: Where solvents are necessary, the use of bio-derived and less toxic alternatives is a key goal of green chemistry. rsc.org Research into the synthesis of related heterocycles has demonstrated the efficacy of solvents like γ-valerolactone, highlighting a path away from traditional, more hazardous options. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including the synthesis of quinoline (B57606) scaffolds. nih.govresearchgate.net Its application to the cyclization and functionalization steps in dibenzo[c,h]cinnoline synthesis could offer a more energy-efficient pathway. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The application of advanced spectroscopic techniques allows chemists to observe reactions in real-time, identifying transient intermediates and elucidating complex pathways.

Emerging research in this area will likely involve:

In Situ Fourier-Transform Infrared (FT-IR) Spectroelectrochemistry: This technique has proven invaluable in studying the electrochemical reduction of 2,2'-dinitrobiphenyl (B165474) to benzo[c]cinnoline. researchgate.net By combining cyclic voltammetry with IR spectroscopy, researchers can monitor the changes in molecular vibrations as the reaction proceeds, providing direct evidence for the proposed mechanism. researchgate.net

Cyclic Voltabsorptometry (CVA) and Derivative Cyclic Voltabsorptometry (DCVA): These methods provide detailed information about electron-transfer reactions and the behavior of species at the electrode surface, which is critical for understanding and optimizing electrochemical syntheses. researchgate.net

Variable Temperature Nuclear Magnetic Resonance (VT NMR): VT NMR spectroscopy is a powerful tool for studying dynamic processes, such as the interconversion of rotamers in chiral molecules. nih.gov This could be applied to enantioenriched dibenzo[c,h]cinnolines to understand their conformational stability and the energy barriers to racemization.

Computational Design and Prediction of Dibenzo[c,h]cinnoline Scaffolds with Tailored Chemical and Physical Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows for the prediction of molecular properties and reaction outcomes, guiding experimental work and accelerating the discovery process.

Future applications for dibenzo[c,h]cinnoline chemistry include:

Predicting Molecular Properties: DFT calculations can be used to predict the electronic structure, orbital energies (HOMO/LUMO), and spectroscopic properties of novel dibenzo[c,h]cinnoline derivatives before they are synthesized. This predictive power is essential for designing molecules with specific applications in mind, such as organic electronics or photochemistry.

Guiding Catalyst and Ligand Design: For asymmetric catalysis, computational modeling can help in understanding the interactions between the substrate, catalyst, and chiral ligand in the transition state. This insight is crucial for designing more effective and selective catalysts for the synthesis of enantioenriched dibenzo[c,h]cinnolines.

Elucidating Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, helping to distinguish between competing mechanisms. For example, DFT has been used to study the intermediates and transition states in copper-catalyzed aziridination reactions, confirming the operative mechanism. researchgate.net Similar studies on dibenzo[c,h]cinnoline formation could reveal new mechanistic details. researchgate.net

Computational ApplicationMethodologyObjective for Dibenzo[c,h]cinnoline ResearchExpected Outcome
Property PredictionDFT, TD-DFTTo forecast electronic and photophysical properties of new derivatives.Rational design of materials with tailored optical or electronic functions.
Catalyst DesignDFT, Molecular DockingTo understand and optimize substrate-catalyst interactions in asymmetric synthesis.Development of highly efficient and enantioselective catalysts.
Mechanistic InvestigationTransition State Searching, Energy ProfilingTo validate proposed reaction mechanisms and explore new reactivity. researchgate.netresearchgate.netOptimization of reaction conditions and discovery of novel transformations.

Investigation of Unprecedented Reactivity Patterns and Chemical Transformations

The exploration of novel reactivity is a fundamental driver of chemical innovation. For the dibenzo[c,h]cinnoline scaffold, there remains significant potential to uncover new chemical transformations that could lead to diverse and structurally complex molecules.

Prospective areas of investigation include:

Novel Cyclization Strategies: While many syntheses rely on reductive coupling of dinitrobiphenyls, exploring entirely new ways to form the central cinnoline ring is a key objective. Research into the synthesis of benzo[c]cinnolines has revealed a potential mechanism based on a variation of the Norrish type II reaction, highlighting that even established systems can harbor new reactivity. researchgate.net

Post-Synthetic Modification: Developing methods to selectively functionalize the this compound core after its formation would provide rapid access to a library of derivatives. Inspired by work on related heterocycles, this could include selective C-H activation or amination at specific positions on the aromatic rings. rsc.org

Discovery of New Deoxygenation Reactions: During mechanistic studies of benzo[c]cinnoline N-oxide, a novel deoxygenation reaction was discovered where treatment with sodium ethoxide led to a near-quantitative conversion to the parent heterocycle. researchgate.net Investigating the reactivity of N-oxides of dibenzo[c,h]cinnoline could similarly uncover new and useful transformations.

Q & A

Q. What are the optimal synthetic routes for preparing 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline derivatives, and how can reaction conditions be systematically optimized?

The synthesis of benzo[c]cinnoline derivatives often involves reductive cyclization of nitro-substituted biphenyl precursors. For example, partial reduction of 2,2'-dinitrobiphenyl via a single-electron transfer (SET) mechanism yields intermediates that undergo cyclization to form the azo bond (-N=N-) . Statistical experimental design and multivariate modeling are critical for optimizing reaction parameters (e.g., solvent, base, temperature), enabling high yields (93% for benzo[c]cinnoline and 91% for its N-oxide) . Challenges arise with sterically hindered substrates, where reagents like LiAlH4 or NaBH4/Pd-C are necessary to detect cyclized products .

Q. How can structural distortions in substituted benzo[c]cinnolines be characterized, and what analytical techniques are most effective?

X-ray crystallography reveals non-planarity in the benzo[c]cinnoline skeleton due to steric interactions (e.g., dihedral angles of ~10° at the azo bridge and ~30° at the biphenyl junction) . Torsional strain (~5 kcal/mol) can be estimated via PM3 computational methods, while NMR spectroscopy detects dynamic processes, such as ligand exchange in solution (e.g., broadening of ^1H NMR peaks in C6D6 due to solvent coordination competition) .

Q. What are the common pitfalls in interpreting spectroscopic data for benzo[c]cinnoline complexes, and how can they be mitigated?

Broad NMR signals in aromatic solvents like C6D6 indicate rapid ligand exchange, which can be resolved by switching to non-coordinating solvents (e.g., C6D12) or using low-temperature experiments to slow exchange rates . For UV-Vis studies, overlapping absorption bands from π-π* transitions and charge-transfer interactions require deconvolution using time-resolved spectroscopy or computational TD-DFT analysis .

Advanced Research Questions

Q. How do reaction conditions influence divergent outcomes in the synthesis of benzo[c]cinnoline derivatives, and how can contradictory data be reconciled?

Divergent pathways are highly substrate- and condition-dependent. For example, aerobic reduction of amine precursors favors N-oxide formation, while anaerobic conditions yield the parent compound . Contradictory results (e.g., failure of standard reducing agents like Na2S or H2/PtO2) may arise from steric hindrance or electronic effects, necessitating systematic screening of reductants (e.g., NaBH4 vs. LiAlH4) and solvent systems . Reaction monitoring via GC-MS or in-situ IR spectroscopy is recommended to track intermediates .

Q. What mechanistic insights explain the weak π-coordination of benzo[c]cinnoline to transition metals compared to stronger η^2-binding modes?

Despite lone pairs on nitrogen atoms, benzo[c]cinnoline preferentially binds via η^2-π interactions in low-coordinate iron hydride complexes. This is attributed to competitive solvent coordination (e.g., benzene) and electronic factors, where π-backbonding from electron-rich metals stabilizes the η^2 mode. Structural comparisons with Co(0) complexes show similar binding geometries (55–68° angles between metal-ligand planes), suggesting a balance of steric and electronic effects .

Q. How can computational methods guide the design of benzo[c]cinnoline-based catalysts or materials?

PM3 or DFT calculations predict torsional strain and electronic properties (e.g., HOMO-LUMO gaps) to optimize ligand design for catalytic applications . For materials science, modeling π-stacking interactions in macrocyclic derivatives (e.g., Yb(BC)3(thf)2 complexes) informs their use in electrochromic polymers or energy storage devices . Machine learning-assisted multivariate analysis can also correlate substituent effects with catalytic activity in hydrogenation or oxidation reactions .

Q. What strategies resolve contradictions in reported biological activities of benzo[c]cinnoline derivatives?

Variability in biological assays (e.g., antimicrobial or anticancer studies) may stem from differences in substitution patterns (e.g., 1,10-disubstituted derivatives) or purity of intermediates. Rigorous characterization (e.g., HPLC purity >95%, HRMS validation) and standardized assay protocols (e.g., MIC testing against reference strains) are essential. Comparative studies using structural analogs (e.g., quinazoline or cinnoline derivatives) can isolate structure-activity relationships .

Methodological Tables

Table 1. Key Synthetic Routes for Benzo[c]cinnoline Derivatives

PrecursorReducing AgentSolvent/BaseProduct (Yield)Reference
2,2'-DinitrobiphenylNaBH4/Pd-CEthanol/NaOEtBenzo[c]cinnoline (93%)
TrinitrobiphenylLiAlH4THFBenzo[c]cinnoline (trace)
Amine intermediatesH2 (Raney Ni)Basic aqueousN-Oxide derivatives

Table 2. Analytical Techniques for Structural Characterization

TechniqueApplicationExample FindingsReference
X-ray CrystallographyDihedral angles, bond lengthsNon-planarity (10–30° distortion)
^1H NMR (C6D6 vs. C6D12)Ligand exchange kineticsBroadening in C6D6 due to solvent binding
PM3 CalculationsTorsional strain estimation~5 kcal/mol strain in 1,10-disubstituted derivatives

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